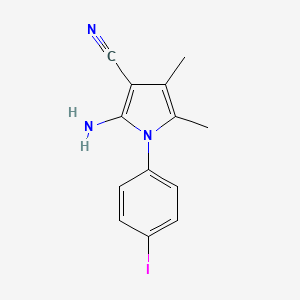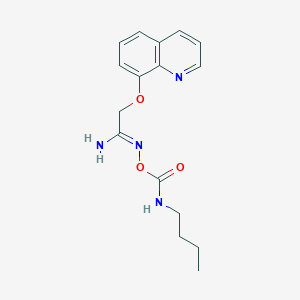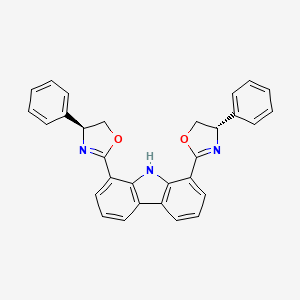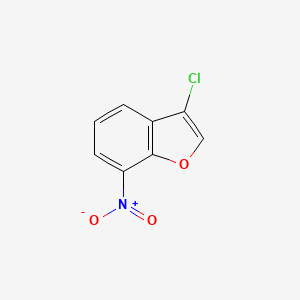
2-Amino-1-(4-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by the presence of an amino group, an iodophenyl group, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.
Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Final Assembly: The final step involves the coupling of the synthesized intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like iodine or bromine, and nucleophiles like ammonia.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amines.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-bromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Uniqueness
2-Amino-1-(4-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Propiedades
Fórmula molecular |
C13H12IN3 |
|---|---|
Peso molecular |
337.16 g/mol |
Nombre IUPAC |
2-amino-1-(4-iodophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12IN3/c1-8-9(2)17(13(16)12(8)7-15)11-5-3-10(14)4-6-11/h3-6H,16H2,1-2H3 |
Clave InChI |
GVOLKCWKGCZEPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)
![2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12887829.png)

![2-Formylbenzo[d]oxazole-4-carbonitrile](/img/structure/B12887833.png)
![4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide](/img/structure/B12887849.png)





![2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol](/img/structure/B12887869.png)
